![molecular formula C13H20N2S B7973896 3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973896.png)
3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[421]nonane is a complex organic compound that features a bicyclic structure with a diazabicyclo core and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane typically involves multi-step organic reactions. One common approach is the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. This method can be used to introduce the thiophene ring into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticonvulsant and antinociceptive agent.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: Its properties are studied for potential use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane exerts its effects involves interactions with molecular targets such as ion channels and receptors. For instance, its anticonvulsant activity may be related to its ability to modulate voltage-gated sodium and calcium channels . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: This compound shares the thiophene ring and has been studied for its anticonvulsant and antinociceptive properties.
9-Borabicyclo[3.3.1]nonane:
Uniqueness
3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane is unique due to its combination of a diazabicyclo core and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(5-methylthiophen-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-10-2-5-13(16-10)9-15-7-6-11-3-4-12(8-15)14-11/h2,5,11-12,14H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRWZJMGNNVRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC3CCC(C2)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Potassium (4-{4-[(tert-butoxy)carbonyl]piperazine-1-carbonyl}phenyl)trifluoroboranuide](/img/structure/B7973815.png)
![Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide](/img/structure/B7973823.png)
![Tetrabutylazanium; trifluoro[4-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B7973833.png)
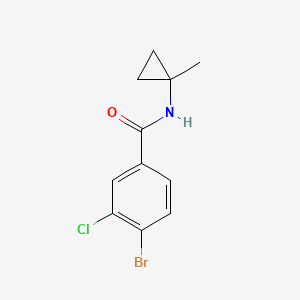
![N-[(5-fluoropyridin-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7973854.png)
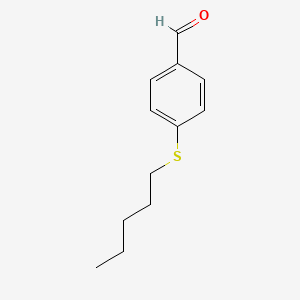
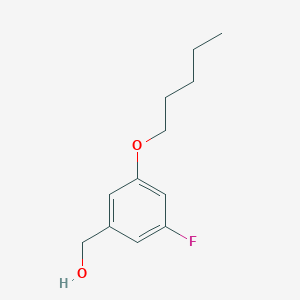
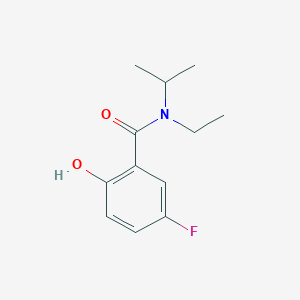
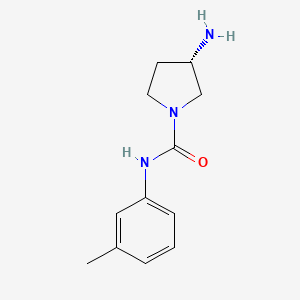
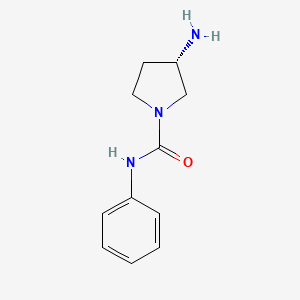
![3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973902.png)
![3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973903.png)
![N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973916.png)
![N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973922.png)
